molecular formula C43H40N8O10 B10855503 Nsd2 protac MS159

Nsd2 protac MS159

Cat. No.: B10855503
M. Wt: 828.8 g/mol
InChI Key: OBZWKPGPTCBYOS-UHFFFAOYSA-N
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Description

MS159 is a potent proteolysis targeting chimera (PROTAC) degrader that targets the nuclear receptor binding SET structural domain protein 2 (NSD2). This compound has shown significant potential in inhibiting tumor cell growth, making it a valuable chemical tool for investigating the function of NSD2 in health and disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MS159 involves the creation of a heterobifunctional molecule that can bind to both the target protein (NSD2) and an E3 ubiquitin ligase. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of MS159 would likely involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure consistent quality and yield. The process would include rigorous quality control measures to maintain the compound’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

MS159 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from the reactions involving MS159 is the ubiquitinated NSD2, which is subsequently degraded by the proteasome .

Scientific Research Applications

MS159 has a wide range of scientific research applications, including:

Mechanism of Action

MS159 exerts its effects through the following mechanism:

    Binding to NSD2: MS159 binds to the NSD2 protein, forming a complex.

    Recruitment of E3 Ubiquitin Ligase: The compound also binds to an E3 ubiquitin ligase, bringing it in close proximity to NSD2.

    Ubiquitination and Degradation: The E3 ubiquitin ligase ubiquitinates NSD2, marking it for degradation by the proteasome.

Comparison with Similar Compounds

Similar Compounds

    PROTAC NSD3 degrader-1: Another PROTAC compound targeting the nuclear receptor binding SET domain protein NSD3.

    ARD-2051: A PROTAC degrader targeting androgen receptor.

Uniqueness

MS159 is unique in its high specificity and potency in degrading NSD2. Unlike other similar compounds, MS159 has shown significant efficacy in degrading NSD2 in multiple myeloma cell lines, making it a promising candidate for further research and development .

Properties

Molecular Formula

C43H40N8O10

Molecular Weight

828.8 g/mol

IUPAC Name

N-cyclopropyl-N-[[4-[[5-[3-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]propoxy]pyridin-2-yl]carbamoyl]phenyl]methyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide

InChI

InChI=1S/C43H40N8O10/c52-35-16-14-32(40(56)49-35)51-42(58)29-3-1-4-31(38(29)43(51)59)45-21-36(53)44-17-2-18-60-28-12-15-34(46-20-28)48-39(55)25-7-5-24(6-8-25)22-50(27-10-11-27)41(57)26-9-13-30-33(19-26)61-23-37(54)47-30/h1,3-9,12-13,15,19-20,27,32,45H,2,10-11,14,16-18,21-23H2,(H,44,53)(H,47,54)(H,46,48,55)(H,49,52,56)

InChI Key

OBZWKPGPTCBYOS-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)OCCCNC(=O)CNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C(=O)C7=CC8=C(C=C7)NC(=O)CO8

Origin of Product

United States

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